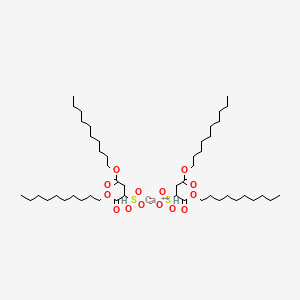
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is a chemical compound that belongs to the class of sulfonated esters. This compound is characterized by the presence of a butanedioic acid backbone with sulfonic acid groups and didecyl ester substitutions, coordinated with calcium ions. It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester. The resulting ester is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity reagents and catalysts to achieve high yields and purity of the final product. The reaction mixture is continuously monitored and adjusted to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Alcohols.
Substitution: Substituted esters with various functional groups.
Applications De Recherche Scientifique
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial processes.
Mécanisme D'action
The mechanism of action of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is primarily based on its surfactant properties. The compound has both hydrophilic (sulfonic acid groups) and hydrophobic (didecyl ester groups) regions, allowing it to interact with both water and non-polar substances. This amphiphilic nature enables the formation of micelles, which can solubilize non-polar substances in aqueous solutions. The calcium ions play a role in stabilizing the structure and enhancing the compound’s surfactant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-diisodecyl ester, ammonium salt
- Butanedioic acid, sulfo-, 1,4-dibutyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt
Uniqueness
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is unique due to its specific ester and calcium salt composition, which imparts distinct surfactant properties and stability compared to other similar compounds. The presence of calcium ions enhances its ability to form stable micelles and interact with various substances, making it particularly useful in applications requiring high stability and efficiency.
Propriétés
Numéro CAS |
16659-50-0 |
|---|---|
Formule moléculaire |
C48H90CaO14S2 |
Poids moléculaire |
995.4 g/mol |
Nom IUPAC |
calcium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C24H46O7S.Ca/c2*1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h2*22H,3-21H2,1-2H3,(H,27,28,29);/q;;+2/p-2 |
Clé InChI |
ULHRXIGKWVVDKR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




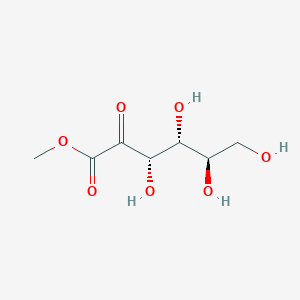

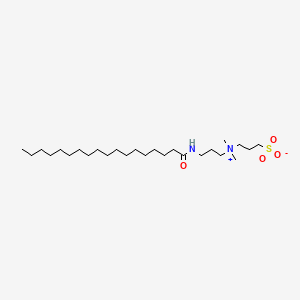
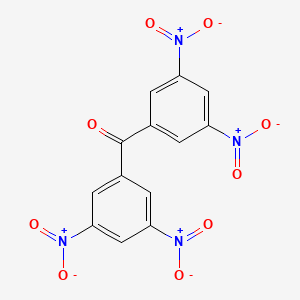
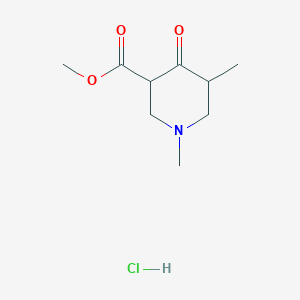
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
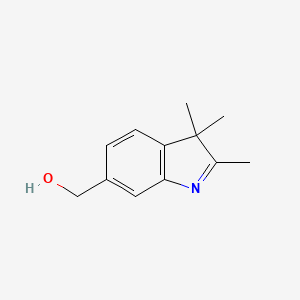
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)


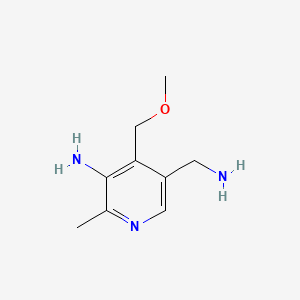
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
